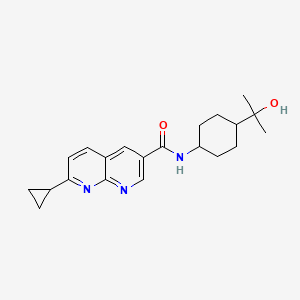

HPGDS inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H27N3O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

7-cyclopropyl-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,26)16-6-8-17(9-7-16)23-20(25)15-11-14-5-10-18(13-3-4-13)24-19(14)22-12-15/h5,10-13,16-17,26H,3-4,6-9H2,1-2H3,(H,23,25) |

InChI Key |

VEKOTFOGNGVLSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C(=C2)C=CC(=N3)C4CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Chemical Characterization of the HPGDS Inhibitor TFC-007

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques. While various potent HPGDS inhibitors are under investigation, this guide focuses on TFC-007 due to the availability of detailed public-domain data.

Introduction to HPGDS and the Inhibitor TFC-007

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses.[1] Elevated levels of PGD2 are associated with conditions such as asthma, allergic rhinitis, and Duchenne muscular dystrophy.[1] Consequently, the development of HPGDS inhibitors is a promising therapeutic strategy for these diseases.

TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a selective HPGDS inhibitor. It has been instrumental in preclinical research and as a building block for the development of proteolysis-targeting chimeras (PROTACs) for HPGDS degradation.[1][2]

Quantitative Data for TFC-007

The following table summarizes the key quantitative parameters reported for TFC-007.

| Parameter | Value | Method | Reference |

| IC50 (Enzymatic Inhibition) | 83 nM | In vitro HPGDS enzyme assay | [3] |

| IC50 (Binding Affinity) | 0.32 µM | Competitive fluorescence polarization assay | [1] |

| Molecular Formula | C27H29N5O4 | - | [4] |

| Molecular Weight | 487.55 g/mol | - | [4] |

Synthesis of TFC-007

The synthesis of TFC-007 involves a multi-step process. The following is a generalized synthetic scheme based on available information. Detailed, step-by-step protocols can be found in the supporting information of the cited literature.[1]

Diagram of the logical relationship for the synthesis of TFC-007:

Caption: Logical workflow for the synthesis of TFC-007.

Experimental Protocol: General Synthesis Steps

A detailed, step-by-step synthesis protocol is often proprietary. However, based on the structure of TFC-007 and common organic synthesis reactions, a plausible route is outlined below. Researchers should refer to the supporting information of Yokoo et al., 2021 for specific reagents, reaction conditions, and purification methods.[1]

-

Amide Coupling: The synthesis likely begins with an amide bond formation between 2-phenoxy-5-pyrimidinecarboxylic acid and a suitable protected 4-aminophenylpiperidine derivative. Standard coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM would be employed.

-

Deprotection: If a protecting group is used on the piperidine nitrogen, it would be removed in this step. For example, a Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM).

-

Final Amide Formation: The resulting intermediate is then coupled with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, TFC-007. This reaction is typically carried out in the presence of a base, such as triethylamine or DIPEA, in an aprotic solvent.

-

Purification: The final compound is purified using techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity.

Chemical Characterization of TFC-007

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized TFC-007.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for structural elucidation.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl and pyrimidine rings, the protons of the piperidine and morpholine rings, and the ethoxy linker protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for all 27 carbon atoms in the molecule, including the carbonyl carbons and the carbons of the heterocyclic and aromatic rings.

General Experimental Protocol for NMR:

-

Dissolve a small sample of purified TFC-007 (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of TFC-007.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of TFC-007.

General Experimental Protocol for MS:

-

Prepare a dilute solution of TFC-007 in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Compare the experimentally determined accurate mass with the calculated theoretical mass of C₂₇H₃₀N₅O₄⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized TFC-007.

General Experimental Protocol for HPLC:

-

Prepare a standard solution of TFC-007 of known concentration.

-

Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid or TFA).

-

Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPGDS Signaling Pathway and Inhibition

HPGDS catalyzes the conversion of PGH2 to PGD2. PGD2 then exerts its biological effects by binding to two G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[5] Inhibition of HPGDS by TFC-007 reduces the production of PGD2, thereby mitigating its downstream inflammatory effects.

Diagram of the HPGDS Signaling Pathway:

Caption: HPGDS signaling pathway and the point of inhibition by TFC-007.

Experimental Protocols for In Vitro Assays

HPGDS Enzymatic Inhibition Assay

This assay measures the ability of TFC-007 to inhibit the enzymatic activity of HPGDS.

Experimental Workflow:

Caption: Workflow for an HPGDS enzymatic inhibition assay.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay determines the affinity of TFC-007 for HPGDS.[6]

Experimental Protocol:

-

Reagents: HPGDS protein, a fluorescently labeled HPGDS probe (a known ligand conjugated to a fluorophore), assay buffer, and TFC-007 at various concentrations.

-

Procedure:

-

In a microplate, combine the HPGDS protein and the fluorescent probe.

-

Add TFC-007 at a range of concentrations to compete with the probe for binding to HPGDS.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: As TFC-007 displaces the fluorescent probe, the polarization value will decrease. The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of TFC-007.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical characterization of the HPGDS inhibitor TFC-007. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in targeting the HPGDS pathway for the treatment of inflammatory and allergic diseases. It is imperative to consult the primary literature for specific experimental details and safety information.

References

- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. labclinics.com [labclinics.com]

An In-depth Technical Guide to the Mechanism of Action of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors

An Important Note on Nomenclature: The term "HPGDS inhibitor 3" does not correspond to a standardized or publicly documented specific inhibitor. This guide will, therefore, focus on the general mechanism of action of HPGDS inhibitors and will use several well-characterized examples from scientific literature, such as TAS-205, TFC-007, HQL-79, and PK007, to illustrate the core principles, quantitative data, and experimental methodologies.

Introduction to Hematopoietic Prostaglandin D Synthase (HPGDS)

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical lipid mediator involved in a variety of physiological and pathological processes. HPGDS is a member of the sigma class of glutathione-S-transferase (GST) family and catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. This enzyme is primarily expressed in immune cells such as mast cells, T helper 2 (Th2) cells, and macrophages.

The overproduction of PGD2 is implicated in the pathogenesis of several inflammatory and allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis. PGD2 exerts its biological effects through two G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor. Activation of these receptors can lead to vasodilation, bronchoconstriction, and the recruitment of inflammatory cells. Consequently, the inhibition of HPGDS presents a promising therapeutic strategy for a range of inflammatory diseases.

Mechanism of Action of HPGDS Inhibitors

HPGDS inhibitors function by binding to the active site of the HPGDS enzyme, thereby preventing the conversion of PGH2 to PGD2. This leads to a reduction in the localized and systemic levels of PGD2, which in turn mitigates the downstream inflammatory responses mediated by this prostaglandin. The selectivity of these inhibitors for HPGDS over other prostaglandin synthases (e.g., lipocalin-type PGD synthase, L-PGDS, and microsomal PGE synthase, mPGES) and other enzymes in the arachidonic acid cascade (e.g., COX-1, COX-2) is a critical aspect of their therapeutic potential, as this minimizes off-target effects.[1]

The binding of inhibitors to HPGDS can be competitive, non-competitive, or a mixed-type inhibition with respect to the substrate PGH2 and the cofactor glutathione (GSH). For instance, HQL-79 has been shown to be a competitive inhibitor with respect to PGH2 and a non-competitive inhibitor with respect to GSH.[2] The binding affinity of these inhibitors is a key determinant of their potency.

Signaling Pathway of PGD2 Synthesis and Inhibition

The following diagram illustrates the arachidonic acid cascade, the role of HPGDS in PGD2 synthesis, and the point of intervention for HPGDS inhibitors.

Quantitative Data

The potency and pharmacokinetic properties of HPGDS inhibitors are crucial for their development as therapeutic agents. The following tables summarize key quantitative data for several representative HPGDS inhibitors.

Table 1: In Vitro Potency of HPGDS Inhibitors

| Inhibitor | IC50 (nM) | Ki (µM) | Kd (µM) | Assay Type | Reference |

| TAS-205 | 55.8 | - | - | Enzyme Assay | [3] |

| TFC-007 | 83 | - | - | Enzyme Assay | [4][5] |

| HQL-79 | 6000 | 5 (vs PGH2), 3 (vs GSH) | 0.8 | Enzyme Assay | [1][2] |

| PK007 | 17.23 | - | - | Cell-based ELISA | [6][7] |

| PK007 | 1540 | - | - | Fluorescence Polarization | [6] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Table 2: Pharmacokinetic Parameters of HPGDS Inhibitors in Animal Models

| Inhibitor | Species | Dose | Route | T1/2 (h) | Cmax (nM) | Tmax (h) | Bioavailability (%) | Reference |

| PK007 | Mouse | 10 mg/kg | Oral | 3.0 ± 0.3 | 356 ± 16.4 | 0.25 | 81 | [6] |

| HQL-79 | Mouse | 30 mg/kg | Oral | - | - | - | - | [2] |

T1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Experimental Protocols

This section provides an overview of the methodologies used to characterize HPGDS inhibitors.

HPGDS Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HPGDS.

Principle: The assay is based on the competition between PGD2 produced by the enzyme and a PGD2-tracer for a limited amount of PGD2-specific antibody. The binding of the tracer to the antibody results in a high fluorescence polarization signal. In the presence of unlabeled PGD2 from the enzymatic reaction, the tracer is displaced, leading to a decrease in the signal.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant human HPGDS, arachidonic acid (substrate), and the PGD2-tracer and antibody.

-

Compound Preparation: Serially dilute the test inhibitor in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the HPGDS enzyme, assay buffer, and the test inhibitor at various concentrations.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at a controlled temperature.

-

Detection: Add the PGD2-tracer and antibody mixture to the wells. Incubate to allow for competitive binding.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based PGD2 Production Assay (ELISA)

This assay evaluates the inhibitory effect of a compound on PGD2 production in a cellular context.

Principle: A cell line that endogenously expresses HPGDS (e.g., RAW 264.7 macrophages or KU812 human basophils) is stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

-

Cell Culture: Culture the selected cell line under standard conditions.

-

Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the HPGDS inhibitor for a defined pre-incubation period.

-

Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide (LPS) for macrophages or A23187 for basophils) to induce PGD2 production.[3][6]

-

Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

-

PGD2 Quantification (ELISA):

-

Coat a microplate with a PGD2-specific antibody.

-

Add the collected supernatants and PGD2 standards to the wells, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGD2 tracer.

-

During incubation, the tracer and the PGD2 in the samples/standards compete for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

-

Stop the reaction with an acid solution and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the PGD2 standards. Use this curve to determine the concentration of PGD2 in the cell supernatants. Calculate the percent inhibition and IC50 value for the test compound.

In Vivo Animal Model of Inflammation

Animal models are used to assess the efficacy of HPGDS inhibitors in a physiological setting. The mdx mouse, a model for Duchenne muscular dystrophy (DMD), is often used due to the role of inflammation in the disease pathology.

Protocol Outline (mdx Mouse Model):

-

Animal Selection: Use mdx mice and wild-type control mice of a specific age and sex.

-

Compound Administration: Administer the HPGDS inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a defined dose and frequency for a specified duration.[7]

-

Functional Assessment: Perform functional tests such as grip strength measurements to assess muscle function.[7]

-

Sample Collection: At the end of the study, collect blood and tissue samples (e.g., muscle) for analysis.

-

Biomarker Analysis:

-

Measure serum levels of PGD2 or its metabolites using ELISA or mass spectrometry to confirm target engagement.[6]

-

Analyze muscle tissue for markers of inflammation and necrosis (e.g., via histology and immunohistochemistry).

-

-

Data Analysis: Compare the outcomes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for HPGDS Inhibitor Screening

Logical Relationship of HPGDS Inhibition and Therapeutic Effect

Conclusion

HPGDS inhibitors represent a targeted approach to mitigating the pro-inflammatory effects of PGD2. Their mechanism of action is centered on the direct inhibition of the HPGDS enzyme, leading to a reduction in PGD2 levels. The development of potent and selective inhibitors, as evidenced by the quantitative data from in vitro and in vivo studies, underscores the therapeutic potential of this drug class. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel HPGDS inhibitors for the treatment of a wide range of inflammatory and allergic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of HPGDS Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. PGD2 is implicated in the pathophysiology of various conditions, including asthma, allergic rhinitis, and Duchenne muscular dystrophy. As such, the development of potent and selective HPGDS inhibitors is a significant area of interest for therapeutic intervention. This technical guide focuses on HPGDS Inhibitor 3 (also identified as compound 1y), an orally active and potent peripherally restricted inhibitor of HPGDS, providing a detailed overview of its binding affinity and kinetic profile.

This compound: Compound Profile

This compound is a highly selective and potent molecule designed to inhibit the enzymatic activity of HPGDS, thereby reducing the production of PGD2 and mitigating inflammatory cascades.[1] Its peripherally restricted nature is intended to minimize central nervous system side effects.

-

Chemical Name: (Not publicly disclosed)

-

CAS Number: 2255311-93-2

-

Synonyms: this compound, compound 1y

Binding Affinity and In-Vivo Efficacy

The binding affinity and functional potency of this compound have been characterized by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. While specific kinetic constants such as Kᵢ, Kₑ, kₒₙ, and kₒբբ are not publicly available for this specific compound, the available data demonstrates its high potency.

| Parameter | Value | Description |

| IC50 | 9.4 nM | The concentration of the inhibitor required to reduce the in-vitro enzymatic activity of HPGDS by 50%.[1] |

| EC50 | 42 nM | The concentration of the inhibitor that induces a response halfway between the baseline and maximum in a whole-cell or in-vivo model.[1] |

| Blood EC50 | 3.4 nM | The effective concentration in blood that causes a 50% reduction in PGD2 levels in an acute inflammation model.[1] |

| Kᵢ (Inhibition Constant) | N/A | The dissociation constant for the inhibitor-enzyme complex. A measure of the inhibitor's binding affinity. |

| Kₑ (Dissociation Constant) | N/A | The equilibrium constant for the dissociation of the inhibitor-enzyme complex. |

| kₒₙ (Association Rate) | N/A | The rate constant for the binding of the inhibitor to the enzyme. |

| kₒբբ (Dissociation Rate) | N/A | The rate constant for the unbinding of the inhibitor from the enzyme. |

Pharmacokinetic Profile

Pharmacokinetic studies in various animal models have shown that this compound possesses favorable properties for an orally administered drug, including high bioavailability and a long half-life.[1]

| Species | Key Pharmacokinetic Parameters |

| Mouse, Rat, Dog | Lower IV clearance, similar steady-state volume of distribution, longer terminal half-life, and high oral bioavailability.[1] Very low brain exposures have been observed.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly binding to the HPGDS enzyme, preventing the conversion of its substrate, Prostaglandin H2 (PGH2), into PGD2. This action occurs downstream of the cyclooxygenase (COX) enzymes.

Caption: The arachidonic acid cascade leading to PGD2 production and the inhibitory action of this compound.

Experimental Protocols

The determination of binding affinity and kinetic parameters for HPGDS inhibitors involves several key experimental techniques.

IC50 Determination via Enzyme Inhibition Assay

The IC50 value is typically determined using an in-vitro enzymatic assay.

Principle: The activity of purified HPGDS is measured in the presence of varying concentrations of the inhibitor. The rate of PGD2 production is monitored, and the concentration of inhibitor that causes 50% reduction in enzyme activity is determined.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, purified recombinant HPGDS enzyme, the substrate PGH2, and a dilution series of this compound.

-

Reaction Setup: In a microplate, combine the HPGDS enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period.

-

Initiate Reaction: Add the substrate, PGH2, to initiate the enzymatic reaction.

-

Quench Reaction: After a defined time, stop the reaction using a quenching solution.

-

Detection: Measure the amount of PGD2 produced, often using a specific analytical method like ELISA or LC-MS/MS.

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]

Caption: A generalized workflow for determining the IC50 value of an HPGDS inhibitor.

Binding Affinity and Kinetics (Kᵢ, Kₑ, kₒₙ, kₒբբ)

More detailed binding characteristics are determined using advanced biophysical techniques.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (probe) from the HPGDS enzyme by an unlabeled inhibitor. When the small fluorescent probe is bound to the larger enzyme, it tumbles slowly, resulting in high fluorescence polarization. When displaced by an inhibitor, the free probe tumbles faster, leading to a decrease in polarization.[3][4] This method can be used to determine the inhibition constant (Kᵢ).

General Protocol:

-

Establish Assay Window: Determine the FP signal of the fluorescent probe alone (low polarization) and the probe bound to HPGDS (high polarization).

-

Competition Assay: Incubate a fixed concentration of HPGDS and the fluorescent probe with a serial dilution of the test inhibitor.

-

Measurement: Measure the fluorescence polarization in each well using a suitable plate reader.

-

Data Analysis: The decrease in polarization is proportional to the amount of probe displaced. The IC50 can be determined and subsequently converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Kₑ of the fluorescent probe is known.[2]

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[5][6][7] It allows for the direct measurement of association (kₒₙ) and dissociation (kₒբբ) rates. The equilibrium dissociation constant (Kₑ) can then be calculated (kₒբբ/kₒₙ).

General Protocol:

-

Immobilization: Covalently attach purified HPGDS protein to the surface of an SPR sensor chip.

-

Association Phase: Flow a solution containing a specific concentration of the inhibitor over the chip surface. The binding of the inhibitor to the immobilized enzyme is monitored in real-time as an increase in the SPR signal.

-

Dissociation Phase: Replace the inhibitor solution with buffer. The dissociation of the inhibitor from the enzyme is observed as a decrease in the SPR signal over time.

-

Data Analysis: Fit the association and dissociation curves to kinetic models to determine the kₒₙ and kₒբբ rate constants.

Principle: ITC directly measures the heat released or absorbed during a binding event.[8] By titrating an inhibitor into a solution containing the HPGDS enzyme, the binding affinity (Kₐ, the inverse of Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined in a single experiment.

General Protocol:

-

Sample Preparation: Prepare highly purified and concentration-matched solutions of HPGDS and the inhibitor in the same buffer to minimize heats of dilution.[8]

-

Titration: Place the HPGDS solution in the sample cell of the calorimeter. The inhibitor solution is loaded into a syringe and injected in small, precise aliquots into the sample cell.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the enzyme.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.

Logical Relationship: Enzyme Inhibition

The fundamental interaction between this compound and the enzyme is a reversible binding event that occludes the active site, preventing the substrate from binding and being converted to the product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. courses.edx.org [courses.edx.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. bio-rad.com [bio-rad.com]

- 6. jacksonimmuno.com [jacksonimmuno.com]

- 7. mdpi.com [mdpi.com]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In Vitro Characterization of HPGDS Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. As such, HPGDS has emerged as a promising therapeutic target for a range of disorders, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the in vitro characterization of HPGDS Inhibitor 3, a potent and selective antagonist of HPGDS. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and procedures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, also identified as compound 1y in scientific literature.[1][2][3]

| Parameter | Value | Assay Type | Reference |

| IC50 | 9.4 nM | Enzyme Inhibition Assay | [1][2][3][4] |

| EC50 | 42 nM | Cell-Based Assay | [4] |

Table 1: Potency of this compound.

| Enzyme/Receptor | IC50 / % Inhibition | Assay Type | Reference |

| L-PGDS | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |

| mPGES | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |

| COX-1 | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |

| COX-2 | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |

| 5-LOX | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |

Table 2: Selectivity Profile of a Structurally Similar HPGDS Inhibitor (Compound 8). Data for this compound (compound 1y) is not publicly available, however, compound 8 from the same class of inhibitors demonstrates high selectivity.[5]

Experimental Protocols

HPGDS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HPGDS enzyme.

Methodology: A fluorescence polarization (FP)-based binding assay is a common method for determining the IC50 of HPGDS inhibitors.

Materials:

-

Recombinant human H-PGDS protein

-

Glutathione (GSH)

-

Fluorescent probe (e.g., a fluorescently labeled HPGDS inhibitor)

-

Assay buffer (e.g., 50 mM sodium phosphate pH 8, 1 mM EDTA, 0.2 mM DTT, 0.02% NaN3)

-

This compound (test compound)

-

384-well, non-binding black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of recombinant human H-PGDS protein, glutathione, and the fluorescent probe in the assay buffer.

-

Dispense the protein-probe solution into the wells of a 384-well plate.

-

Add serial dilutions of this compound (or vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based PGD2 Production Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context by measuring the inhibition of PGD2 production.

Methodology: This assay typically uses a human mast cell line (e.g., LAD2) or other immune cells that endogenously express HPGDS. PGD2 production is stimulated, and the amount of PGD2 released into the cell culture medium is quantified.

Materials:

-

Human mast cell line (e.g., LAD2)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anti-IgE, ionophore A23187, or compound 48/80)

-

This compound (test compound)

-

PGD2 enzyme immunoassay (EIA) kit or UPLC-MS/MS system for quantification

Procedure:

-

Culture the mast cells under appropriate conditions.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with the chosen agonist to induce PGD2 production.

-

After incubation, centrifuge the cell suspension and collect the supernatant.

-

Measure the concentration of PGD2 in the supernatant using a PGD2 EIA kit or by UPLC-MS/MS.

-

Calculate the EC50 value by plotting the PGD2 concentration against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Prostaglandin Biosynthesis Pathway and HPGDS Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Novel Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade. Elevated levels of PGD2 are associated with various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis. As such, HPGDS has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides an in-depth overview of the structural activity relationships (SAR) of recently developed HPGDS inhibitors, detailed experimental protocols for their evaluation, and a summary of their inhibitory potencies.

HPGDS Signaling Pathway in Inflammation

HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2 then exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of these receptors on various immune cells, such as mast cells, Th2 lymphocytes, and eosinophils, triggers a downstream signaling cascade that ultimately leads to the characteristic features of an allergic inflammatory response, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.

HPGDS signaling pathway in allergic inflammation.

Structural Activity Relationship (SAR) of Novel HPGDS Inhibitors

The development of potent and selective HPGDS inhibitors has been an area of intense research. Several chemical scaffolds have been explored, with indole, piperidine, and thiazole derivatives being among the most promising. More recently, the use of proteolysis-targeting chimeras (PROTACs) has emerged as a novel strategy to achieve sustained HPGDS degradation.

Indole-Based Inhibitors

Indole-containing compounds have been identified as a potent class of HPGDS inhibitors. The indole scaffold typically occupies the active site of the enzyme, forming key interactions with surrounding amino acid residues. SAR studies have shown that substitutions on the indole ring can significantly impact inhibitory activity. For instance, the introduction of polar groups in the inner part of the binding pocket can be accommodated, suggesting a degree of flexibility in the active site.

Piperidine-Containing Inhibitors

Piperidine moieties are frequently incorporated into HPGDS inhibitors to improve their pharmacokinetic properties and potency. The piperidine ring can be modified at various positions to optimize interactions with the enzyme. A key observation in some series is the importance of benzylamines and 4-aminopiperidines in the "tail" region of the molecule for achieving good cell-based activity.

Thiazole-Based Inhibitors

Thiazole derivatives represent another important class of HPGDS inhibitors. The thiazole core can be readily modified to explore different substitution patterns. SAR studies have focused on optimizing the "head," "body," and "tail" regions of the molecule to enhance both enzyme and cell-based potency.

HPGDS-Targeting PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. For HPGDS, PROTACs have been designed by linking a known HPGDS inhibitor (such as TFC-007) to a ligand for an E3 ligase, like cereblon (CRBN).[1][2] The structure of the linker and the attachment point on the E3 ligase ligand have been shown to be critical for degradation efficiency.[3] SAR studies on HPGDS-targeting PROTACs are ongoing, with a focus on optimizing the linker length and composition, as well as exploring different HPGDS-binding and E3 ligase-recruiting moieties.[1][3]

Quantitative Data on HPGDS Inhibitors

The following tables summarize the in vitro inhibitory potencies (IC50 values) of representative HPGDS inhibitors from different chemical classes.

| Compound | Chemical Class | HPGDS IC50 (nM) | Reference(s) |

| HQL-79 | Indole derivative | - | [4] |

| TFC-007 | Piperidine derivative | 83 | [5] |

| TAS-204 | Thiazole derivative | 23 | [5] |

| Compound 8 | Piperidine derivative | 0.5 - 2.3 | |

| SAR-191801 | Not specified | 5-9 |

| PROTAC Name | HPGDS Ligand | E3 Ligase Ligand | DC50 (nM) | Reference(s) |

| PROTAC(H-PGDS)-1 | TFC-007 | Pomalidomide | - | [2] |

| PROTAC(H-PGDS)-7 | TFC-007 | Pomalidomide | - | [3] |

Experimental Protocols

Accurate evaluation of HPGDS inhibitor potency requires robust and reproducible experimental assays. The following sections provide detailed protocols for two key in vitro assays: a fluorescence polarization (FP)-based binding assay and a cellular assay for PGD2 production.

HPGDS Inhibitor Screening Workflow

A typical workflow for the discovery and characterization of novel HPGDS inhibitors involves a multi-step process that begins with the identification of initial hits, followed by their validation and optimization.

A representative workflow for HPGDS inhibitor screening.

Fluorescence Polarization (FP)-Based HPGDS Inhibition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the HPGDS active site. A decrease in fluorescence polarization indicates inhibition.

Materials:

-

Purified recombinant human HPGDS protein

-

Fluorescently labeled HPGDS tracer (e.g., fluorescein-conjugated inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add the diluted test compounds.

-

Add the HPGDS protein to each well at a final concentration optimized for the assay (typically in the low nanomolar range).

-

Add the fluorescent tracer to each well at a fixed concentration (e.g., at its Kd value for HPGDS).

-

Include control wells:

-

Maximum polarization: HPGDS protein + tracer (no inhibitor)

-

Minimum polarization: Tracer only (no protein or inhibitor)

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PGD2 Production Assay (ELISA)

This assay measures the ability of a test compound to inhibit the production of PGD2 in a relevant cell line, such as human mast cells (HMC-1) or basophilic leukemia cells (KU812).

Materials:

-

Human mast cell line (e.g., HMC-1 or KU812)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., calcium ionophore A23187 or anti-IgE)

-

Test compounds dissolved in DMSO

-

PGD2 ELISA kit

-

Cell lysis buffer (if measuring intracellular PGD2)

-

96-well cell culture plates

-

Microplate reader for absorbance measurement

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compounds for a specified period (e.g., 1 hour).

-

Stimulate the cells with the appropriate agent (e.g., A23187) to induce PGD2 production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Collect the cell culture supernatant (for secreted PGD2) or lyse the cells (for intracellular PGD2).

-

Quantify the amount of PGD2 in the samples using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

-

The ELISA protocol typically involves the following steps:

-

Addition of samples and standards to an antibody-coated plate.

-

Incubation with a biotinylated detection antibody.

-

Addition of a streptavidin-HRP conjugate.

-

Addition of a TMB substrate and subsequent stopping of the reaction.

-

Measurement of absorbance at 450 nm.

-

-

Calculate the concentration of PGD2 in each sample based on the standard curve.

-

Determine the percent inhibition of PGD2 production for each compound concentration and calculate the IC50 value.

Conclusion

The development of novel HPGDS inhibitors holds significant promise for the treatment of a wide range of allergic and inflammatory diseases. A deep understanding of the structural activity relationships of different inhibitor classes is crucial for the rational design of more potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of these inhibitors. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the exploration of novel therapeutic modalities, such as PROTACs, to achieve sustained target engagement and enhanced clinical efficacy.

References

- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Selective HPGDS Inhibitors: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) has emerged as a critical therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. HPGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2) in immune cells like mast cells and Th2 lymphocytes.[1][2] PGD2 is a potent lipid mediator that, upon binding to its receptors—primarily the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2)—triggers a cascade of pro-inflammatory events. These events include vasodilation, bronchoconstriction, and the recruitment and activation of eosinophils and other immune cells, contributing significantly to the pathophysiology of allergic responses.[3][4]

Targeting HPGDS offers a more specific therapeutic strategy compared to broad-acting anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes and block the production of all prostaglandins, including potentially beneficial ones.[3] By selectively inhibiting HPGDS, it is possible to specifically reduce the production of pro-inflammatory PGD2, thereby mitigating the downstream allergic cascade. This guide provides an in-depth overview of the discovery of selective HPGDS inhibitors, detailing key signaling pathways, discovery and screening workflows, quantitative data on lead compounds, and the experimental protocols central to their development.

The HPGDS Signaling Pathway

The production of PGD2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). HPGDS, a cytosolic enzyme, catalyzes the final step in this cascade: the isomerization of PGH2 to PGD2.[2][3] Once synthesized, PGD2 is released from the cell and exerts its biological effects by activating G-protein-coupled receptors on target cells, most notably the DP1 and CRTH2 (DP2) receptors, which mediate the allergic and inflammatory responses.[5]

Drug Discovery Workflow

The identification of novel, selective HPGDS inhibitors typically follows a structured drug discovery cascade. This process begins with high-throughput screening (HTS) to identify initial "hits" from large compound libraries. Due to the instability of the HPGDS substrate PGH2, traditional enzymatic assays are not ideal for large-scale screening.[1] Therefore, competition binding assays, such as scintillation proximity assays (SPA) or fluorescence polarization (FP)-based assays, are often employed.[1][3] Promising hits are then validated and characterized in biochemical and cell-based assays to confirm their potency and mechanism of action before advancing to in vivo models for efficacy and pharmacokinetic evaluation.

Key Selective HPGDS Inhibitors and Quantitative Data

Through extensive research, several classes of potent and selective HPGDS inhibitors have been discovered. Early leads were identified through HTS, leading to the optimization of scaffolds like the thiazole series.[1] A key challenge in development was improving cellular activity while maintaining high enzymatic potency.[2] The tables below summarize the inhibitory potency and pharmacokinetic properties of notable selective HPGDS inhibitors.

Table 1: In Vitro Inhibitory Potency of Selective HPGDS Inhibitors

| Compound | HPGDS IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Selectivity Notes | Source(s) |

| Thiazole 1 | 10 | 300 - 1300 | - | [1][2] |

| Compound 8 | 0.5 - 2.3 | 32 | >10,000 nM for L-PGDS, COX-1, COX-2, 5-LOX | [2][6] |

| HQL-79 | - | - | Known selective inhibitor used in preclinical models | [4][7] |

| TFC-007 | 71 | - | Used as a warhead for PROTAC degraders | [8][9] |

| TAS-205 | - | - | Advanced to Phase I clinical trials for Duchenne muscular dystrophy | [7] |

| Dihydroberberine | 3,700 | - | Natural product-derived inhibitor (IC₅₀ = 3.7 µM) | [7] |

Table 2: Pharmacokinetic Properties of Compound 8 in Rat

| Property | Value |

| Bioavailability (F%) | 76% |

| Clearance (CL) (mL/min/kg) | 8.7 |

| Volume of Distribution (Vss) (L/kg) | 2.1 |

| Half-Life (T₁/₂) (h) | 4.1 |

| Data obtained following a 1 mg/kg oral dose.[1] |

Novel Modalities: HPGDS Degraders (PROTACs)

Beyond traditional inhibition, a new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has been developed to target HPGDS. PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting its enzymatic activity.[10] A PROTAC designed for HPGDS, such as PROTAC(H-PGDS)-1, consists of a ligand that binds to HPGDS (e.g., TFC-007) connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[8][11] This ternary complex formation triggers the ubiquitination of HPGDS, marking it for degradation by the proteasome. This approach can lead to a more sustained and potent suppression of PGD2 production compared to reversible inhibitors.[11][12]

Experimental Protocols

HPGDS Enzyme Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the ability of a test compound to displace a fluorescently-labeled probe from the HPGDS active site, avoiding the use of the unstable substrate PGH2.[3][13]

-

Principle: A fluorescent probe (an inhibitor conjugated to a fluorophore) binds to HPGDS, resulting in a large, slow-rotating complex with high fluorescence polarization (FP). When a test compound with affinity for the active site is added, it displaces the probe. The now-free, smaller probe rotates more rapidly, causing a measurable decrease in FP.[3]

-

Materials:

-

Recombinant human H-PGDS protein

-

Fluorescent Probe (e.g., H-PGDS inhibitor-fluorescein conjugate)

-

Assay Buffer (e.g., Tris-HCl with additives)

-

Test compounds dissolved in DMSO

-

Black, non-binding 384-well microplates

-

Plate reader capable of FP measurements

-

-

Protocol:

-

Prepare serial dilutions of test compounds in DMSO.

-

In each well of the microplate, add the assay buffer.

-

Add a small volume (e.g., 2.5 µL) of the test compound solution.

-

Add a solution containing the H-PGDS enzyme and the fluorescent probe to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader (Excitation/Emission suitable for the fluorophore, e.g., 485/535 nm for fluorescein).

-

Calculate the percent inhibition for each compound concentration relative to high (probe + enzyme) and low (probe only) controls, and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based PGD2 Production Assay

This assay quantifies the ability of an inhibitor to block PGD2 synthesis in a relevant cell line, such as the human mast cell line LAD2 or basophil line KU812.[1][7]

-

Principle: Cells that endogenously express HPGDS are stimulated to produce PGD2. The amount of PGD2 released into the cell culture medium is measured in the presence and absence of the test inhibitor.

-

Materials:

-

Protocol:

-

Seed cells in a multi-well plate and culture until they are ready for the experiment.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Add a stimulant (e.g., anti-IgE) to all wells except the negative control to trigger PGD2 production.

-

Incubate for the optimal PGD2 release period (e.g., 24 hours).[7]

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.[14][15]

-

Determine the IC₅₀ value by plotting the percent inhibition of PGD2 production against the compound concentration.

-

In Vivo Efficacy Model (Allergic Sheep Model of Asthma)

Large animal models, particularly sheep, are highly valuable for preclinical efficacy testing due to physiological and anatomical similarities to human airways.[10][16]

-

Principle: Sheep naturally allergic to an antigen (e.g., Ascaris suum) are challenged with an aerosolized version of that antigen to induce an asthmatic response, including bronchoconstriction and airway hyperresponsiveness. The test inhibitor is administered prior to the challenge to assess its ability to prevent or reduce these symptoms.[17]

-

Protocol Outline:

-

Sensitization: Use sheep with a known natural allergy to an antigen like Ascaris suum or actively sensitize them to an allergen like house dust mite (HDM).[6][16]

-

Baseline Measurement: Measure baseline lung function, typically as airway resistance (RL), and airway responsiveness to a bronchoconstrictor like carbachol.

-

Treatment: Administer the HPGDS inhibitor (e.g., orally or via inhalation) according to the desired dosing regimen. A vehicle control group is run in parallel.

-

Allergen Challenge: Expose the sheep to an aerosolized allergen challenge.

-

Post-Challenge Monitoring: Monitor airway resistance continuously to measure the early and late-phase asthmatic responses.

-

Follow-up: At a later time point (e.g., 24 hours post-challenge), re-assess airway hyperresponsiveness to carbachol.

-

Analysis: Compare the changes in airway resistance and hyperresponsiveness between the inhibitor-treated and vehicle-treated groups to determine efficacy.

-

Conclusion

The discovery of selective HPGDS inhibitors represents a targeted and promising approach for the treatment of allergic and inflammatory diseases. The development process relies on a robust workflow, from innovative high-throughput screening assays that overcome substrate instability to sophisticated cell-based and in vivo models that predict clinical efficacy. The identification of highly potent and selective small molecules, coupled with the advent of novel degradation technologies like PROTACs, continues to advance the field. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to developing the next generation of HPGDS-targeted therapeutics.

References

- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ddl-conference.com [ddl-conference.com]

- 7. Effects of Common Pesticides on Prostaglandin D2 (PGD2) Inhibition in SC5 Mouse Sertoli Cells, Evidence of Binding at the COX-2 Active Site, and Implications for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - Applications - CAT N°: 600007 [bertin-bioreagent.com]

- 14. caymanchem.com [caymanchem.com]

- 15. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

- 16. allergenix.com.au [allergenix.com.au]

- 17. A prostaglandin D2 receptor antagonist modifies experimental asthma in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HPGDS Inhibitor 3 in the Prostaglandin D2 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HPGDS inhibitor 3, a potent and peripherally restricted inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2). This document details the mechanism of action, quantitative data, and experimental protocols related to this compound, offering valuable insights for researchers in inflammation, immunology, and drug discovery.

The Prostaglandin D2 Synthesis Pathway and the Role of HPGDS

Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and a terminal prostaglandin synthase. In hematopoietic cells such as mast cells, Th2 cells, and antigen-presenting cells, the key enzyme responsible for the conversion of PGH2 to PGD2 is the hematopoietic prostaglandin D synthase (H-PGDS).[1] PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses like the recruitment of eosinophils, basophils, and Th2 cells.

The inhibition of H-PGDS presents a targeted therapeutic strategy to reduce the production of PGD2, thereby mitigating its pro-inflammatory effects without interfering with the production of other prostaglandins that may have homeostatic functions.

This compound: A Potent and Peripherally Restricted Inhibitor

This compound, also identified as compound 1y in the primary literature, is an orally active and highly potent inhibitor of H-PGDS with an IC50 of 9.4 nM.[2][3] A key feature of this inhibitor is its peripherally restricted action, exhibiting low brain exposure, which mitigates the risk of central nervous system (CNS) toxicity that has been observed with other HPGDS inhibitors.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo potency, as well as the pharmacokinetic profile of this compound.[2][3]

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/Assay |

| IC50 | 9.4 nM | Human H-PGDS Enzyme Assay |

| EC50 | 42 nM | Cellular Assay |

| ED50 | 0.009 mg/kg | In vivo PGD2 release attenuation (acute inflammation model) |

| Blood EC50 | 3.4 nM | In vivo (acute inflammation model) |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | IV Clearance | Steady State Volume of Distribution | Terminal Half-life | Oral Bioavailability (%) |

| Mouse | IV / PO | 1 / 3 | Lower | Similar | Longer | High |

| Rat | IV / PO | 1 / 3 | Lower | Similar | Longer | High |

| Dog | IV / PO | 1 / 3 | Lower | Similar | Longer | High |

Comparative Efficacy of HPGDS Inhibitors

To provide context for the potency of this compound, the following table compares its IC50 value with those of other well-characterized H-PGDS inhibitors.

Table 3: Comparative IC50 and Ki Values of Selected HPGDS Inhibitors

| Inhibitor | IC50 (nM) | Ki (µM) | Reference |

| This compound (1y) | 9.4 | Not Reported | [2] |

| HQL-79 | 6000 | 3-5 | [4][5] |

| TFC-007 | 83 | Not Reported | [3][6] |

| TAS-205 | 76 | Not Reported | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other related compounds.

H-PGDS Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the enzymatic activity of H-PGDS and the inhibitory potential of test compounds using a fluorescence polarization (FP) based assay.

Materials:

-

Recombinant human H-PGDS protein

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM GSH, 5 mM MgCl2)

-

Fluorescently labeled H-PGDS probe (e.g., a derivative of a known inhibitor)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of recombinant human H-PGDS protein in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted test compound or DMSO (for control wells).

-

Add the H-PGDS protein solution to all wells except for the "no enzyme" control wells.

-

Add the fluorescently labeled H-PGDS probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for PGD2 Production (LPS-induced)

This protocol outlines a method to assess the ability of an HPGDS inhibitor to block PGD2 production in a cellular context, often using lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

Cell line expressing H-PGDS (e.g., human mast cells, macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 or LC-MS/MS for PGD2 quantification

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in multi-well plates and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).

-

Stimulate the cells with LPS at a predetermined concentration to induce PGD2 production. Include an unstimulated control group.

-

Incubate the cells for a defined time course (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGD2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

Calculate the percent inhibition of PGD2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Determine the EC50 value by plotting the concentration-response curve.

References

- 1. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of HPGDS Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. As such, HPGDS has emerged as a promising therapeutic target for a range of inflammatory conditions. This technical guide provides an in-depth pharmacological overview of HPGDS inhibitor 3, a potent and selective inhibitor of this enzyme.

This compound, also known as compound 1y, is an orally active and peripherally restricted small molecule.[1] Its pharmacological profile is characterized by high potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool for preclinical research and a potential candidate for further drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species | Assay Type |

| IC50 | 9.4 nM | Human | Enzymatic Assay |

| EC50 | 42 nM | Cellular | Cellular Functional Assay |

Table 2: In Vivo Efficacy

| Model | Dosing | Effect |

| Zymosan-induced Peritonitis (Mouse) | 0.003 - 1 mg/kg (Oral, single dose) | Dose-dependent attenuation of PGD2 release to baseline levels (ED50 = 0.009 mg/kg) |

| LPS-induced Inflammation (Mouse) | 0.003 - 1 mg/kg (Oral, single dose) | Dose-dependent inhibition of LPS-induced PGD2 increase in plasma and skeletal muscle |

| Muscle Injury Model (mdx Mouse) | 1, 3, and 10 mg/kg (Oral, once daily for 16 days) | Significant enhancement of functional recovery of injured limbs |

Table 3: Pharmacokinetic Profile

| Species | Route | Key Parameters |

| Mouse | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |

| Rat | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |

| Dog | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |

Table 4: Selectivity Profile

| Target | Inhibition |

| L-PGDS | No significant inhibition |

| mPGES-1 | No significant inhibition |

| COX-1 | No significant inhibition |

| COX-2 | No significant inhibition |

| 5-LOX | No significant inhibition |

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase. This enzyme is a critical component of the arachidonic acid cascade.

Caption: HPGDS Signaling Pathway and Inhibition by Inhibitor 3.

As depicted in the diagram, cyclooxygenase (COX) enzymes metabolize arachidonic acid to prostaglandin H2 (PGH2). HPGDS then isomerizes PGH2 to PGD2. PGD2 subsequently activates DP1 and DP2 receptors, leading to downstream signaling cascades that mediate inflammatory and allergic responses. This compound competitively blocks the active site of HPGDS, thereby preventing the synthesis of PGD2 and mitigating its pro-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

HPGDS Enzymatic Inhibition Assay

This assay quantifies the in vitro potency of this compound.

Caption: Workflow for HPGDS Enzymatic Inhibition Assay.

Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human HPGDS is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Reaction Quenching: After a defined incubation period, the reaction is terminated by the addition of a quenching solution (e.g., a solution containing a stable PGD2 analog as an internal standard and a protein precipitating agent).

-

PGD2 Quantification: The amount of PGD2 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of PGD2 production (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Functional Assay

This assay determines the potency of this compound in a cellular context.

Protocol:

-

Cell Culture and Treatment: A suitable cell line endogenously expressing HPGDS (e.g., mast cells or macrophages) is cultured and pre-treated with various concentrations of this compound.

-

Cell Stimulation: The cells are then stimulated with an appropriate agent (e.g., calcium ionophore or lipopolysaccharide) to induce the release of arachidonic acid and subsequent PGD2 synthesis.

-

Supernatant Collection: After stimulation, the cell culture supernatant is collected.

-

PGD2 Measurement: The concentration of PGD2 in the supernatant is measured using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

-

EC50 Determination: The effective concentration of this compound that inhibits 50% of the stimulated PGD2 release (EC50) is determined from the dose-response curve.

In Vivo Zymosan-Induced Peritonitis Model

This model assesses the anti-inflammatory efficacy of this compound in an acute inflammatory setting.

Caption: Experimental Workflow for Zymosan-Induced Peritonitis Model.

Protocol:

-

Animal Dosing: Mice are orally administered with either this compound at various doses or the vehicle control.

-

Induction of Peritonitis: A short time after dosing, peritonitis is induced by an intraperitoneal injection of zymosan, a yeast cell wall component.

-

Sample Collection: At a specified time point after zymosan injection, the peritoneal cavity is washed with saline (peritoneal lavage) to collect the inflammatory exudate.

-

PGD2 Analysis: The concentration of PGD2 in the peritoneal lavage fluid is quantified by LC-MS/MS.

-

Efficacy Evaluation: The dose-dependent reduction in PGD2 levels by this compound is analyzed to determine the effective dose that causes 50% of the maximal response (ED50).

Conclusion

This compound is a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile, including oral bioavailability and peripheral restriction, underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic applications of HPGDS inhibition.

References

Technical Guide: Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitor Target Engagement in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent lipid mediator implicated in the pathophysiology of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1][2] Primarily expressed in immune cells, including mast cells, HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] Upon activation, mast cells are a major source of PGD2, which exerts its biological effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[1][2] These effects include bronchoconstriction, vasodilation, and the recruitment and activation of eosinophils and T-helper 2 (Th2) cells.[1][4]

Given its central role in allergic inflammation, HPGDS has emerged as a key therapeutic target.[4] The development of potent and selective HPGDS inhibitors offers a promising strategy to attenuate the inflammatory cascade at a crucial upstream point. A critical step in the preclinical and clinical development of these inhibitors is the robust measurement of target engagement (TE) —the demonstration that a drug candidate binds to its intended target in a relevant cellular context. Quantifying TE in mast cells confirms the inhibitor's mechanism of action, helps establish dose-response relationships, and provides essential data for correlating pharmacological activity with clinical efficacy.[5][6]

This technical guide provides an in-depth overview of the core methodologies used to assess HPGDS inhibitor target engagement in mast cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The HPGDS Signaling Pathway in Mast Cells

In mast cells, the production of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate PGH2 by cyclooxygenase-1 (COX-1).[7][8] HPGDS, a cytosolic enzyme, then specifically catalyzes the conversion of PGH2 to PGD2.[9][10] PGD2 is subsequently released from the cell and signals through its receptors, DP1 and DP2/CRTH2, on various immune and structural cells to propagate the inflammatory response.[3]

Methodologies for Measuring Target Engagement

Several robust methods can be employed to quantify the interaction of inhibitors with HPGDS within mast cells. The Cellular Thermal Shift Assay (CETSA) is a premier biophysical method for directly confirming target binding, while functional assays measure the downstream consequences of this engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment.[5][11] The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to its target protein, HPGDS, increases the protein's resistance to heat-induced denaturation.[12] By heating cell lysates or intact cells treated with an inhibitor across a temperature gradient, one can observe a "shift" in the melting temperature (Tm) of HPGDS, providing direct evidence of binding.[13][14]

Experimental Protocol: CETSA for HPGDS Target Engagement

-

Cell Culture and Treatment:

-

Culture human mast cells (e.g., LAD2 cell line, cord blood-derived mast cells) to the desired density.

-

Treat cells with various concentrations of the HPGDS inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis:

-

Lyse the cells to release intracellular proteins. A common method is performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

-

Quantification of Soluble HPGDS:

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble HPGDS in each sample using a quantitative protein detection method:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-HPGDS antibody.[10]

-

ELISA: Use a sandwich ELISA kit to quantify HPGDS concentration in the supernatant.[15][16]

-

High-Throughput Methods: For screening, AlphaLISA or Proximity Extension Assays (PEA) can be adapted for higher throughput.[11][12]

-

-

-

Data Analysis:

-

Plot the percentage of soluble HPGDS against temperature for both vehicle- and inhibitor-treated samples.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for inhibitor-treated cells confirms target engagement.

-

Functional Activity Assay: PGD2 Release

This method provides a functional readout of target engagement by measuring the inhibition of HPGDS enzymatic activity. It quantifies the reduction in PGD2 production following mast cell activation.[17] This is a direct measure of the pharmacological effect of the inhibitor in a cellular context.

Experimental Protocol: Mast Cell PGD2 Release Assay

-

Cell Culture and Inhibitor Pre-incubation:

-

Culture human mast cells in appropriate media.

-

Pre-incubate the cells with serial dilutions of the HPGDS inhibitor or vehicle control for 30-60 minutes at 37°C.

-

-

Mast Cell Activation:

-